molecular formula C11H6BrF3N2S B13715623 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

Cat. No.: B13715623
M. Wt: 335.14 g/mol
InChI Key: ZBZWSOYOTQPGIF-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group, a mercapto group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted pyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-mercapto-4-(trifluoromethyl)pyrimidine
  • 6-(4-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine
  • 6-(3-Chlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions not possible with other halogenated derivatives. This uniqueness can be leveraged in the design of novel compounds with enhanced biological activity and material properties .

Properties

Molecular Formula

C11H6BrF3N2S

Molecular Weight

335.14 g/mol

IUPAC Name

4-(3-bromophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H6BrF3N2S/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)

InChI Key

ZBZWSOYOTQPGIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=S)NC(=C2)C(F)(F)F

Origin of Product

United States

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